![molecular formula C20H18F2N4O3S B2384432 N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide CAS No. 2034394-84-6](/img/structure/B2384432.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide, also known as MLN4924, is a small molecule inhibitor that selectively targets NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDD8 conjugation pathway, which plays a crucial role in the regulation of protein degradation and cell cycle progression. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
科学的研究の応用
-
Supramolecular Organic Frameworks
- Field : Crystal Engineering .
- Application : The compound is used in the construction of supramolecular organic frameworks (SOFs). These are constructed from cucurbit[n]uril-based 2pseudorotaxanes by orthogonal and/or parallel π–π interactions between 4,4′-bipyridin-1-ium units .
- Method : In the crystal structure, 2pseudorotaxane (CB [6]· 1) forms an interwoven Chinese knot-like framework with high thermal stability .
- Results : The resulting structure has high thermal stability .
-
Palladium-Catalyzed Ortho C–H Arylation
- Field : Organic Chemistry .
- Application : The compound is used as a ligand in the Pd-catalyzed direct C−H arylation of unprotected anilines .
- Method : The ligand [2,2′-bipyridin]-6(1H)-one drives the chemoselectivity by kinetic differentiation in the product-forming step, while playing a cooperating role in the C−H cleavage step .
- Results : The reaction results in the direct C−H arylation of unprotected anilines with no competition of the N-arylation product .
-
Electrochemiluminescence
- Field : Materials Chemistry .
- Application : The compound is used in the synthesis of electrochemiluminescent materials .
- Method : The compound is used to functionalize gold nanoparticles with electrochemiluminescence activity. This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 .
- Results : The resulting gold nanoparticles have electrochemiluminescence activity and are of great potential for application in bioanalysis .
-
Crystal Engineering
- Field : Crystallography .
- Application : The compound is used in crystal engineering through charge-assisted hydrogen bonds, multiple C-H⋯O bonds and π-π Stacking .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The results or outcomes obtained are not detailed in the available resources .
-
Bioanalysis
- Field : Biochemistry .
- Application : The compound is used in the synthesis of functionalized gold nanoparticles with electrochemiluminescence activity, which is of great potential for application in bioanalysis .
- Method : The compound is used to functionalize gold nanoparticles with electrochemiluminescence activity. This is achieved by a simple one-pot method via the reduction of HAuCl4 with NaBH4 .
- Results : The resulting gold nanoparticles have electrochemiluminescence activity and are of great potential for application in bioanalysis .
-
Crystal Structure Determination
- Field : Crystallography .
- Application : The compound is used in experimental crystal structure determination .
- Method : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results : The results or outcomes obtained are not detailed in the available resources .
将来の方向性
特性
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O3S/c21-16-2-1-3-17(22)20(16)30(28,29)26-11-7-19(27)25-13-14-4-10-24-18(12-14)15-5-8-23-9-6-15/h1-6,8-10,12,26H,7,11,13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCZADDUZDQSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

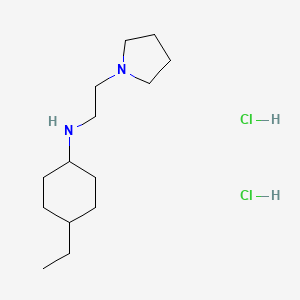
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide](/img/structure/B2384352.png)
![N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2384353.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)
![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)
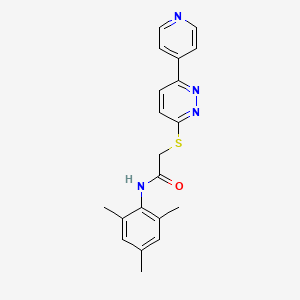
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
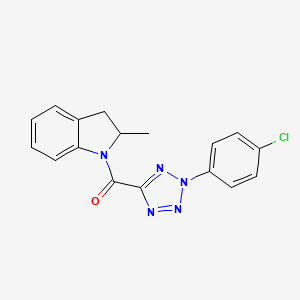
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
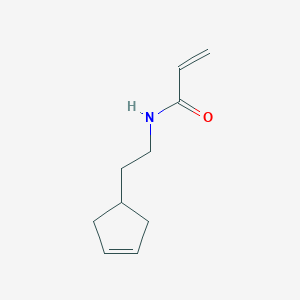
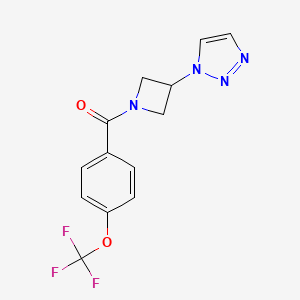
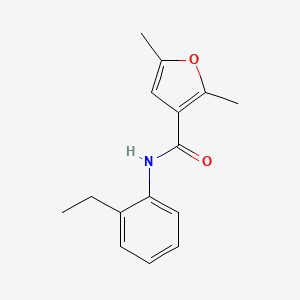
![N-(2,4-difluorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2384369.png)
![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)